molecular formula C15H19ClN2O2 B2536126 N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide CAS No. 861209-90-7

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide

Cat. No.: B2536126
CAS No.: 861209-90-7
M. Wt: 294.78
InChI Key: MXFSDTDLBBWLFQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxa-4-azaspiro[45]decane-4-carboxamide is a spiro compound characterized by its unique structural framework Spiro compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide typically involves intricate reactions such as cyclocondensation and Smiles-type rearrangements. One common approach involves the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon for preparing tetra-azaspiro decane derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been applied to similar compounds to enhance reaction efficiency. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications.

Scientific Research Applications

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Its unique properties may be leveraged in the development of advanced materials, such as nonlinear optical materials.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide exerts its effects depends on its interaction with molecular targets. If biologically active, it may bind to specific proteins or enzymes, altering their function and triggering downstream effects. The exact pathways involved can vary based on the compound’s specific structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: This compound shares a similar spiro structure but with different functional groups, leading to distinct chemical and physical properties.

    N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamides: These compounds have been studied for their antitubercular activity and exhibit different pharmacological profiles due to their unique ring systems.

Uniqueness

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide stands out due to its specific spiro structure, which imparts unique three-dimensional characteristics. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-12-4-6-13(7-5-12)17-14(19)18-10-11-20-15(18)8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFSDTDLBBWLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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